2,5-Dibromo-1-(hexyloxy)benzene
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Overview
Description
2,5-Dibromo-1-(hexyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 2 and 5 positions, and a hexyloxy group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-(hexyloxy)benzene typically involves the bromination of 1-(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1-(hexyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hexyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of hexyloxybenzaldehyde or hexyloxybenzoic acid.
Reduction: Formation of 1-(hexyloxy)benzene.
Scientific Research Applications
2,5-Dibromo-1-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1-(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the hexyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar structure but with an additional hexyloxy group.
1,4-Dibromobenzene: Lacks the hexyloxy group, making it less hydrophobic.
2,5-Dibromoanisole: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
2,5-Dibromo-1-(hexyloxy)benzene is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. The hexyloxy group increases the compound’s hydrophobicity and potential for interactions with lipid membranes, while the bromine atoms enhance its electrophilic character.
Properties
Molecular Formula |
C12H16Br2O |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
1,4-dibromo-2-hexoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
GWXQATMNIVLBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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